![molecular formula C20H19N5O B2882848 2-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-4-carbonitrile CAS No. 2380173-36-2](/img/structure/B2882848.png)
2-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-4-carbonitrile
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Overview
Description
2-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-4-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a heterocyclic organic molecule that contains a pyridine ring and a quinazoline ring.
Mechanism of Action
The exact mechanism of action of 2-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-4-carbonitrile is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes and proteins that are involved in inflammation, cancer, and viral replication. It may also modulate the activity of neurotransmitters in the brain, thereby reducing the symptoms of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 2-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-4-carbonitrile has various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, it has been shown to inhibit viral replication by targeting viral proteins.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-4-carbonitrile in lab experiments is its potential to act as a multi-targeted therapeutic agent. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, which makes it a versatile compound for various research applications. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 2-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-4-carbonitrile. One direction is to investigate its potential use as a therapeutic agent for neurological disorders. Another direction is to study its mechanism of action in more detail, which could lead to the development of more effective drugs. Additionally, further research is needed to optimize the synthesis method of this compound and improve its solubility in water.
Synthesis Methods
The synthesis of 2-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-4-carbonitrile involves the reaction of 4-(4-bromomethylquinazolin-2-yl)piperidine-1-carboxylic acid tert-butyl ester with 4-cyanopyridine in the presence of a base. The reaction is carried out in an organic solvent such as DMF or DMSO. The resulting product is then purified using column chromatography.
Scientific Research Applications
2-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-4-carbonitrile has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. It has also been investigated for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-[4-[(4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c21-12-16-5-8-22-19(11-16)24-9-6-15(7-10-24)13-25-14-23-18-4-2-1-3-17(18)20(25)26/h1-5,8,11,14-15H,6-7,9-10,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPOASAFZJBQLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C3C2=O)C4=NC=CC(=C4)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-4-carbonitrile |
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